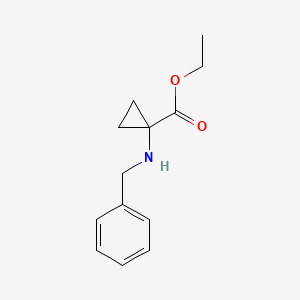

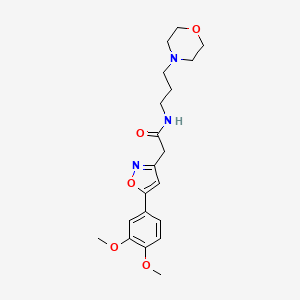

3-(Oxan-4-yl)azepan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Oxan-4-yl)azepan-2-one” is a chemical compound with the molecular formula C11H19NO2 . It has a molecular weight of 197.27 . It is available in powder form .

Synthesis Analysis

The synthesis of azepan-4-ones, which includes “3-(Oxan-4-yl)azepan-2-one”, can be achieved via a two-step [5 + 2] annulation . This reaction involves a key gold catalysis and shows generally high regioselectivities and good to excellent diastereoselectivities .Molecular Structure Analysis

The InChI code for “3-(Oxan-4-yl)azepan-2-one” is 1S/C11H19NO2/c13-11-10(3-1-2-6-12-11)9-4-7-14-8-5-9/h9-10H,1-8H2,(H,12,13) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-(Oxan-4-yl)azepan-2-one” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.科学的研究の応用

Heterocycle Synthesis and Applications

A study by François-Endelmond et al. (2010) highlights a method for constructing 1,4-oxazepines and 1,3-oxazines, which are synthetically useful and biologically active heterocycles. This method, utilizing a phosphine-mediated tandem reaction, is relevant for the synthesis of 3-(Oxan-4-yl)azepan-2-one derivatives under mild conditions (François-Endelmond et al., 2010).

Stereoselective Cycloannulation

Loui et al. (2021) developed a stereoselective (3 + 3)-cycloannulation of carbonyl ylides with indolyl-2-methides, producing oxa-bridged azepino[1,2-a]indoles. Enabled by cooperative rhodium and chiral phosphoric acid catalysis, this process results in products with three stereogenic centers, which could be pertinent for compounds related to 3-(Oxan-4-yl)azepan-2-one (Loui et al., 2021).

Antimicrobial Applications

Riva et al. (2008) describe a strategy to impart antimicrobial properties to poly(oxepan-2-one) through "click" chemistry. This involves grafting of pendant ammonium salts to poly(oxepan-2-one), which could be relevant for derivatives of 3-(Oxan-4-yl)azepan-2-one (Riva et al., 2008).

Energetic Material Synthesis

Zhang and Shreeve (2014) explored the assembly of diverse N-O building blocks, including 3,3'-dinitroamino-4,4'-azoxyfurazan and its nitrogen-rich salts, for high-performance energetic materials. This work's design strategy and synthetic routes could be applicable to the synthesis and applications of 3-(Oxan-4-yl)azepan-2-one in energetic materials (Zhang & Shreeve, 2014).

Transition Metal-Free Cascade Cyclization

Kumari et al. (2016) developed an approach for 1,3- and 1,4-oxazines through the cascade cyclization of epoxy ynamides under transition metal-free conditions. This method's regio- and stereoselectivity could be relevant for synthesizing 3-(Oxan-4-yl)azepan-2-one derivatives (Kumari et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating it may cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-(oxan-4-yl)azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11-10(3-1-2-6-12-11)9-4-7-14-8-5-9/h9-10H,1-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMUFVFTBFUPMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yl)azepan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2654860.png)

![2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid](/img/structure/B2654864.png)

![3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea](/img/structure/B2654868.png)

![4-[1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2654870.png)

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide](/img/structure/B2654877.png)

![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2654879.png)